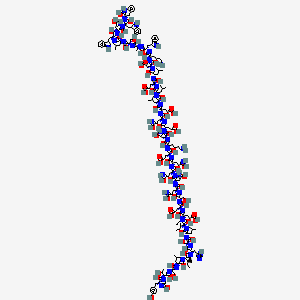

Enfuvirtide T-20

Description

Properties

Molecular Formula |

C204H301N51O64 |

|---|---|

Molecular Weight |

4492 g/mol |

IUPAC Name |

(4S)-5-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-6-amino-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1-[(2S)-1,4-dihydroxy-1-[(2S)-1-hydroxy-1-[(2S)-1-hydroxy-1-imino-3-phenylpropan-2-yl]imino-3-(1H-indol-3-yl)propan-2-yl]imino-4-iminobutan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1,3-dihydroxypropan-2-yl]imino-1-hydroxypropan-2-yl]imino-1-hydroxy-3-(1H-indol-3-yl)propan-2-yl]imino-1-hydroxyhexan-2-yl]imino-3-carboxy-1-hydroxypropan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-1-hydroxy-4-methylpentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1,5-dihydroxy-5-iminopentan-2-yl]imino-4-carboxy-1-hydroxybutan-2-yl]imino-1,4-dihydroxy-4-iminobutan-2-yl]imino-1-hydroxyhexan-2-yl]imino-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-1,3-dihydroxy-2-[[(2S)-1-hydroxy-2-(1-hydroxyethylideneamino)-3-(4-hydroxyphenyl)propylidene]amino]butylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxy-3-(1H-imidazol-5-yl)propylidene]amino]-1,3-dihydroxypropylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1-hydroxy-3-methylpentylidene]amino]-1-hydroxybutylidene]amino]-1-hydroxybutylidene]amino]-1,3-dihydroxypropylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,4-dihydroxy-4-iminobutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-5-hydroxypentanoic acid |

InChI |

InChI=1S/C204H301N51O64/c1-20-102(15)166(253-195(310)137(75-100(11)12)239-200(315)150(93-258)251-190(305)143(82-112-90-215-95-219-112)248-203(318)167(103(16)21-2)254-196(311)138(76-101(13)14)240-201(316)151(94-259)252-204(319)168(105(18)260)255-197(312)139(221-106(19)261)78-108-45-47-113(262)48-46-108)202(317)233-131(58-68-164(280)281)178(293)228-130(57-67-163(278)279)182(297)250-149(92-257)198(313)232-125(52-62-155(210)266)179(294)245-145(84-157(212)268)191(306)229-124(51-61-154(209)265)175(290)224-122(49-59-152(207)263)173(288)226-126(53-63-159(270)271)176(291)222-120(43-31-33-69-205)172(287)244-144(83-156(211)267)192(307)231-127(54-64-160(272)273)177(292)225-123(50-60-153(208)264)174(289)227-128(55-65-161(274)275)180(295)235-134(72-97(5)6)185(300)237-133(71-96(3)4)184(299)230-129(56-66-162(276)277)181(296)236-135(73-98(7)8)187(302)247-147(86-165(282)283)194(309)223-121(44-32-34-70-206)171(286)241-140(79-109-87-216-117-40-28-25-37-114(109)117)183(298)220-104(17)170(285)249-148(91-256)199(314)238-136(74-99(9)10)186(301)242-142(81-111-89-218-119-42-30-27-39-116(111)119)189(304)246-146(85-158(213)269)193(308)243-141(80-110-88-217-118-41-29-26-38-115(110)118)188(303)234-132(169(214)284)77-107-35-23-22-24-36-107/h22-30,35-42,45-48,87-90,95-105,120-151,166-168,216-218,256-260,262H,20-21,31-34,43-44,49-86,91-94,205-206H2,1-19H3,(H2,207,263)(H2,208,264)(H2,209,265)(H2,210,266)(H2,211,267)(H2,212,268)(H2,213,269)(H2,214,284)(H,215,219)(H,220,298)(H,221,261)(H,222,291)(H,223,309)(H,224,290)(H,225,292)(H,226,288)(H,227,289)(H,228,293)(H,229,306)(H,230,299)(H,231,307)(H,232,313)(H,233,317)(H,234,303)(H,235,295)(H,236,296)(H,237,300)(H,238,314)(H,239,315)(H,240,316)(H,241,286)(H,242,301)(H,243,308)(H,244,287)(H,245,294)(H,246,304)(H,247,302)(H,248,318)(H,249,285)(H,250,297)(H,251,305)(H,252,319)(H,253,310)(H,254,311)(H,255,312)(H,270,271)(H,272,273)(H,274,275)(H,276,277)(H,278,279)(H,280,281)(H,282,283)/t102-,103-,104-,105+,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,144-,145-,146-,147-,148-,149-,150-,151-,166-,167-,168-/m0/s1 |

InChI Key |

PEASPLKKXBYDKL-FXEVSJAOSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CO)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCCCN)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CCC(=N)O)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(C)C)C(=N[C@@H](CCC(=O)O)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC(=O)O)C(=N[C@@H](CCCCN)C(=N[C@@H](CC1=CNC2=CC=CC=C21)C(=N[C@@H](C)C(=N[C@@H](CO)C(=N[C@@H](CC(C)C)C(=N[C@@H](CC3=CNC4=CC=CC=C43)C(=N[C@@H](CC(=N)O)C(=N[C@@H](CC5=CNC6=CC=CC=C65)C(=N[C@@H](CC7=CC=CC=C7)C(=N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C([C@H](CC(C)C)N=C([C@H](CO)N=C([C@H](CC8=CN=CN8)N=C([C@H]([C@@H](C)CC)N=C([C@H](CC(C)C)N=C([C@H](CO)N=C([C@H]([C@@H](C)O)N=C([C@H](CC9=CC=C(C=C9)O)N=C(C)O)O)O)O)O)O)O)O)O |

Canonical SMILES |

CCC(C)C(C(=NC(CCC(=O)O)C(=NC(CCC(=O)O)C(=NC(CO)C(=NC(CCC(=N)O)C(=NC(CC(=N)O)C(=NC(CCC(=N)O)C(=NC(CCC(=N)O)C(=NC(CCC(=O)O)C(=NC(CCCCN)C(=NC(CC(=N)O)C(=NC(CCC(=O)O)C(=NC(CCC(=N)O)C(=NC(CCC(=O)O)C(=NC(CC(C)C)C(=NC(CC(C)C)C(=NC(CCC(=O)O)C(=NC(CC(C)C)C(=NC(CC(=O)O)C(=NC(CCCCN)C(=NC(CC1=CNC2=CC=CC=C21)C(=NC(C)C(=NC(CO)C(=NC(CC(C)C)C(=NC(CC3=CNC4=CC=CC=C43)C(=NC(CC(=N)O)C(=NC(CC5=CNC6=CC=CC=C65)C(=NC(CC7=CC=CC=C7)C(=N)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)O)N=C(C(CC(C)C)N=C(C(CO)N=C(C(CC8=CN=CN8)N=C(C(C(C)CC)N=C(C(CC(C)C)N=C(C(CO)N=C(C(C(C)O)N=C(C(CC9=CC=C(C=C9)O)N=C(C)O)O)O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Enfuvirtide (T-20): A Deep Dive into its Mechanism of Action on HIV-1 gp41

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Enfuvirtide (B549319) (T-20), a first-in-class HIV fusion inhibitor, with a specific focus on its interaction with the viral envelope glycoprotein (B1211001) gp41. This document details the molecular interactions, conformational changes, and the biophysical principles underlying its potent antiviral activity.

Introduction: The HIV-1 Fusion Machinery

Human Immunodeficiency Virus Type 1 (HIV-1) entry into host cells is a complex process orchestrated by the viral envelope glycoprotein (Env) complex, a trimer of non-covalently associated gp120 and gp41 subunits. The gp120 protein is responsible for binding to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the target cell surface. This binding triggers a cascade of conformational changes in gp120, which in turn unmasks the fusogenic potential of the transmembrane subunit, gp41.[1][2]

The gp41 ectodomain contains several key functional regions: the fusion peptide (FP), the N-terminal heptad repeat (NHR or HR1), and the C-terminal heptad repeat (CHR or HR2). Upon activation, gp41 undergoes a dramatic structural rearrangement. The FP inserts into the host cell membrane, and the HR1 and HR2 domains associate to form a highly stable six-helix bundle (6-HB) structure.[3][4] This process draws the viral and cellular membranes into close proximity, facilitating membrane fusion and the subsequent entry of the viral capsid into the host cell cytoplasm.[5][6]

Enfuvirtide's Core Mechanism: Competitive Inhibition of Six-Helix Bundle Formation

Enfuvirtide is a 36-amino acid synthetic peptide that is homologous to a segment of the HR2 domain of gp41.[7] Its mechanism of action is centered on the competitive inhibition of the formation of the critical 6-HB. By mimicking the native HR2 domain, Enfuvirtide binds to the hydrophobic grooves of the trimeric HR1 coiled-coil in a transient pre-hairpin intermediate state of gp41.[2][7] This binding event effectively blocks the subsequent interaction of the viral HR2 domain with HR1, thereby preventing the collapse of gp41 into the fusogenic 6-HB conformation.[4][8] This arrests the fusion process before the viral and cellular membranes can merge, thus preventing viral entry.[2][9]

The following diagram illustrates the HIV-1 fusion process and the inhibitory action of Enfuvirtide.

Quantitative Analysis of Enfuvirtide Activity

The antiviral potency of Enfuvirtide is quantified by its 50% inhibitory concentration (IC50) and its binding affinity (Kd). These values can vary depending on the specific HIV-1 strain, the assay used, and the presence of resistance mutations.

| Parameter | Value Range | Description |

| IC50 (HIV-1 Replication) | 4 to 280 nM | The concentration of Enfuvirtide required to inhibit 50% of HIV-1 replication in laboratory and primary isolates.[7] |

| IC50 (cMAGI assay) | 0.089 to 107 nM | The IC50 for baseline clinical isolates as determined by the cMAGI assay.[7] |

| IC50 (Cell-Cell Fusion) | 23 ± 6 nM | The concentration required to achieve 50% inhibition in a cell-cell fusion assay.[7] |

| Binding Affinity (Kd) | 307 nM | The dissociation constant for the binding of an Enfuvirtide-PEG conjugate to a functional domain of HIV gp41.[7] |

| Plasma Protein Binding | 92% | The percentage of Enfuvirtide bound to plasma proteins in HIV-infected plasma.[7][10] |

Enfuvirtide Resistance

Resistance to Enfuvirtide primarily arises from mutations within the HR1 domain of gp41, specifically within a 10-amino acid region (residues 36-45) that constitutes the Enfuvirtide binding site.[1][11] These mutations reduce the binding affinity of Enfuvirtide to HR1, thereby diminishing its inhibitory activity.

| gp41 Mutation | Fold Change in IC50 (approx.) | Reference |

| V38A | >100-fold | [2] |

| N42D | >100-fold | [2] |

| N43D | 5 to 50-fold | [12] |

| V38A/N42D | >100-fold | [9] |

| V38E/N42S | >100-fold | [9] |

It is noteworthy that some resistance mutations can impact viral fitness, and in some cases, reversion to wild-type has been observed upon cessation of Enfuvirtide therapy.[1]

Experimental Protocols

The characterization of Enfuvirtide's mechanism of action relies on a variety of in vitro and biophysical assays. Detailed methodologies for key experiments are outlined below.

Cell-Based Fusion and Viral Infectivity Assays

These assays are fundamental for determining the inhibitory activity of Enfuvirtide.

Cell-Cell Fusion Assay Protocol:

-

Cell Culture:

-

Co-culture:

-

Target cells are seeded in a 96-well plate.

-

Effector cells are added to the target cells.[13]

-

-

Inhibitor Addition:

-

Serial dilutions of Enfuvirtide are added to the co-culture wells.[7]

-

-

Incubation:

-

The plate is incubated for a defined period (e.g., 6-8 hours) to allow for cell fusion.[13]

-

-

Quantification:

-

The extent of cell fusion is quantified by measuring the reporter gene activity (e.g., luminescence or colorimetric signal).[7]

-

-

Data Analysis:

-

The percentage of inhibition is calculated for each Enfuvirtide concentration, and the IC50 value is determined using non-linear regression analysis.[13]

-

Viral Infectivity Assay Protocol:

-

Cell Culture:

-

Target cells (e.g., TZM-bl) are seeded in 96-well plates.[7]

-

-

Inhibitor Treatment:

-

Target cells are pre-incubated with serial dilutions of Enfuvirtide.[7]

-

-

Infection:

-

A known amount of cell-free HIV-1 virus stock is added to the cells.[7]

-

-

Incubation:

-

The infected cells are incubated for a period (e.g., 48 hours) to allow for viral entry and replication.[7]

-

-

Quantification:

-

The level of infection is quantified by measuring reporter gene expression or a viral protein such as p24 antigen.[7]

-

-

Data Analysis:

-

The percentage of inhibition of viral replication is calculated, and the IC50 is determined.[7]

-

The following diagram depicts a generalized workflow for these assays.

Biophysical Characterization

Biophysical techniques are crucial for elucidating the structural details of the Enfuvirtide-gp41 interaction.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy is used to assess the secondary structure of peptides and proteins. In the context of Enfuvirtide, it is employed to monitor the induction of α-helicity upon its binding to the HR1 domain of gp41.

-

Protocol Outline:

-

Sample Preparation: Prepare solutions of Enfuvirtide and a synthetic gp41 HR1 peptide (e.g., N36) in a suitable buffer (e.g., phosphate-buffered saline).[3]

-

CD Spectra Acquisition: Record the CD spectra of Enfuvirtide alone, the HR1 peptide alone, and a mixture of the two in a 1:1 molar ratio.[3]

-

Data Analysis: An increase in the α-helical content upon mixing indicates binding and induced folding. Thermal melts can also be performed to assess the stability of the complex.[14]

-

X-ray Crystallography:

X-ray crystallography provides high-resolution structural information of the Enfuvirtide-gp41 complex, revealing the precise atomic interactions.

-

Protocol Outline:

-

Complex Formation: A synthetic peptide mimicking the HR1 domain (e.g., N36) is mixed with Enfuvirtide to form the six-helix bundle-like complex.[15]

-

Crystallization: The complex is subjected to crystallization screening using methods like hanging-drop vapor diffusion.[15]

-

Data Collection: X-ray diffraction data are collected from suitable crystals at a synchrotron source.[15][16]

-

Structure Solution and Refinement: The structure is solved using molecular replacement and refined to yield a detailed 3D model of the complex.[15][16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy can be used to study the structure and dynamics of the Enfuvirtide-gp41 interaction in solution.

-

Protocol Outline:

-

Isotope Labeling: For detailed structural studies, one of the components (e.g., the HR1 peptide) is typically isotopically labeled with 15N and/or 13C.[17][18]

-

NMR Data Acquisition: A series of NMR experiments (e.g., HSQC, NOESY) are performed on the individual components and the complex.

-

Data Analysis: Chemical shift perturbations are used to map the binding interface, and NOE-based distance restraints are used to determine the three-dimensional structure of the complex.[19]

-

Conclusion

Enfuvirtide's mechanism of action represents a paradigm in antiretroviral therapy, targeting a critical conformational change in the HIV-1 fusion machinery. By competitively binding to the HR1 domain of gp41, it effectively prevents the formation of the six-helix bundle, thereby inhibiting viral entry. The quantitative data on its potency and the emergence of resistance mutations in its binding site provide a clear picture of its interaction with its target. The detailed experimental protocols outlined in this guide serve as a foundation for further research into HIV-1 entry inhibitors and the development of next-generation antiviral therapeutics.

References

- 1. Genotype and Phenotype Patterns of Human Immunodeficiency Virus Type 1 Resistance to Enfuvirtide during Long-Term Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Resistance and replicative capacity of HIV-1 strains selected in vivo by long-term enfuvirtide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. scilit.com [scilit.com]

- 5. Structure and interactions of HIV-1 gp41 CHR-NHR reverse hairpin constructs reveal molecular determinants of antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. HIV-1 gp41 as a target for viral entry inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Combinations of the First and Next Generations of Human Immunodeficiency Virus (HIV) Fusion Inhibitors Exhibit a Highly Potent Synergistic Effect against Enfuvirtide- Sensitive and -Resistant HIV Type 1 Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics, pharmacodynamics and drug interaction potential of enfuvirtide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. Impact of the enfuvirtide resistance mutation N43D and the associated baseline polymorphism E137K on peptide sensitivity and six-helix bundle structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Enfuvirtide biosynthesis in thermostable chaperone-based fusion - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Crystal Structure of HIV-1 gp41 Including Both Fusion Peptide and Membrane Proximal External Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Solid-State Nuclear Magnetic Resonance Spectroscopy of Human Immunodeficiency Virus gp41 Protein that Includes the Fusion Peptide: NMR Detection of Recombinant Fgp41 in Inclusion Bodies in Whole Bacterial Cells and Structural Characterization of Purified and Membrane-Associated Fgp41 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 19. Solid-state NMR spectroscopy of the HIV gp41 membrane fusion protein supports intermolecular antiparallel β sheet fusion peptide structure in the final six-helix bundle state - PMC [pmc.ncbi.nlm.nih.gov]

Enfuvirtide (T-20): A Technical Guide to its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enfuvirtide (B549319) (T-20), marketed as Fuzeon, represents a landmark achievement in antiretroviral therapy as the first-in-class HIV fusion inhibitor. Its unique mechanism of action, targeting the viral entry process, provided a crucial therapeutic option for patients with multi-drug resistant HIV-1. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to Enfuvirtide.

Discovery and Development History

The journey of Enfuvirtide began with the scientific pursuit of novel HIV therapeutic targets beyond the established reverse transcriptase and protease enzymes. Researchers at Duke University initiated the exploration of peptides that could interfere with the HIV fusion process.[1][2]

-

1993: A synthetic peptide, initially designated DP-178, demonstrated significant in vitro antiretroviral activity by targeting the gp41 transmembrane protein of the HIV envelope.[2]

-

1996: The pharmaceutical company Trimeris was formed by the Duke University researchers to further develop this promising compound, which was then renamed T-20.[1][2]

-

1999: Trimeris entered into a strategic partnership with Hoffmann-La Roche to co-develop T-20, leveraging Roche's extensive experience in drug development and commercialization.[1][2]

-

March 13, 2003: Following successful and pivotal clinical trials, the U.S. Food and Drug Administration (FDA) granted approval for Enfuvirtide (Fuzeon), marking the introduction of the first HIV fusion inhibitor for the treatment of HIV-1 infection.[1][2]

Mechanism of Action: Inhibition of HIV-1 Fusion

Enfuvirtide's therapeutic effect is derived from its ability to specifically interrupt the final stage of HIV-1's entry into host CD4+ T-cells: the fusion of the viral and cellular membranes.[1] This process is mediated by the HIV-1 envelope glycoprotein (B1211001) complex, composed of gp120 and gp41.

The key steps in the HIV-1 fusion process and the inhibitory action of Enfuvirtide are as follows:

-

Receptor Binding: The viral surface glycoprotein gp120 binds to the CD4 receptor on the host T-cell.

-

Co-receptor Binding: This initial binding triggers a conformational change in gp120, allowing it to bind to a co-receptor, either CCR5 or CXCR4.

-

gp41 Conformational Change: Co-receptor binding induces a significant conformational change in the transmembrane glycoprotein gp41. The N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) regions of gp41 are exposed.

-

Pre-hairpin Intermediate Formation: The hydrophobic fusion peptide at the N-terminus of gp41 inserts into the host cell membrane. This forms a "pre-hairpin intermediate" structure, bridging the virus and the host cell.

-

Six-Helix Bundle Formation and Fusion: The HR1 and HR2 domains of gp41 then fold back on each other, forming a thermostable six-helix bundle. This action brings the viral and cellular membranes into close proximity, leading to the formation of a fusion pore and subsequent entry of the viral capsid into the host cell.

Enfuvirtide, a 36-amino acid synthetic peptide, is designed to mimic a segment of the HR2 domain of gp41. It competitively binds to the HR1 domain during the pre-hairpin intermediate stage. This binding event physically obstructs the interaction between the viral HR1 and HR2 domains, thereby preventing the formation of the six-helix bundle and halting the fusion process.

Quantitative Efficacy Data

The antiviral activity of Enfuvirtide has been quantified through various in vitro and clinical studies.

In Vitro Antiviral Activity

| Parameter | Value Range | Assay Method |

| IC50 (Clades A-G) | 4 to 480 ng/mL | cMAGI Assay |

| IC50 (Cell-Cell Fusion) | 23 ± 6 nM | Cell-Cell Fusion Assay |

| Binding Affinity (Kd) | 307 nM | N/A |

| Plasma Protein Binding | 92% | N/A |

| In vivo Half-life (T1/2) | 3.8 hours | N/A |

IC50 (50% inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. Kd (dissociation constant) is a measure of binding affinity.

Clinical Trial Efficacy (TORO 1 & 2 Studies)

The pivotal Phase 3 clinical trials, TORO 1 and TORO 2 (T-20 versus Optimized Regimen Only), demonstrated the efficacy of Enfuvirtide in heavily treatment-experienced patients with multidrug-resistant HIV-1.

| Clinical Trial Parameter | Enfuvirtide + Optimized Background | Optimized Background Alone |

| TORO 1 (Week 24) | ||

| Mean Viral Load Reduction | -1.696 log10 copies/mL | -0.764 log10 copies/mL |

| Mean CD4+ Count Increase | 76 cells/mm³ | 32 cells/mm³ |

| TORO 1 & 2 (Week 48) | ||

| Mean Viral Load Reduction | -1.48 log10 copies/mL | -0.63 log10 copies/mL |

| Mean CD4+ Count Increase | 91 cells/mm³ | 45 cells/mm³ |

Key Experimental Protocols

The development and characterization of Enfuvirtide relied on several key experimental assays.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and co-receptors.

Methodology:

-

Cell Culture:

-

Effector cells (e.g., HEK293T) are engineered to express HIV-1 envelope glycoproteins (gp120/gp41).

-

Target cells (e.g., U87.CD4.CXCR4/CCR5) are engineered to express CD4 and the appropriate co-receptors. These cells often contain a reporter gene (e.g., luciferase) under the control of a Tat-responsive promoter.

-

-

Co-culture: Effector and target cells are co-cultured in a 96-well plate.

-

Inhibitor Addition: Serial dilutions of Enfuvirtide are added to the co-culture wells.

-

Incubation: The plate is incubated to allow for cell fusion.

-

Quantification of Fusion: Upon fusion, the Tat protein from the effector cells activates the reporter gene in the target cells. Fusion events are quantified by measuring the reporter gene product (e.g., luminescence for luciferase).

-

Data Analysis: The percentage of fusion inhibition is calculated for each inhibitor concentration, and the IC50 value is determined.

HIV-1 Pseudovirus Entry Assay

This assay measures the ability of an inhibitor to prevent the entry of single-round infectious pseudoviruses into target cells.

Methodology:

-

Pseudovirus Production:

-

HEK293T cells are co-transfected with two plasmids:

-

An Env-expressing plasmid.

-

An Env-deficient HIV-1 backbone plasmid carrying a reporter gene (e.g., luciferase).

-

-

The resulting pseudoviruses can infect cells but are replication-incompetent.

-

-

Cell Culture: Target cells (e.g., TZM-bl) that express CD4, CCR5, and CXCR4 and contain a Tat-responsive reporter gene are seeded in 96-well plates.

-

Inhibitor Treatment: The target cells are pre-incubated with serial dilutions of Enfuvirtide.

-

Infection: A standardized amount of pseudovirus is added to the wells.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

-

Quantification of Entry: The level of infection is quantified by measuring the reporter gene expression (e.g., luminescence).

-

Data Analysis: The percentage of entry inhibition is calculated, and the IC50 value is determined.

References

Unveiling the Molecular Embrace: A Technical Guide to the Enfuvirtide (T-20) Binding Site on HIV-1 gp41 NHR

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding interaction between the HIV-1 fusion inhibitor, Enfuvirtide (B549319) (T-20), and its target, the N-terminal heptad repeat (NHR) of the viral glycoprotein (B1211001) gp41. Understanding this critical interaction at a molecular level is paramount for the development of next-generation antiretroviral therapies that can overcome drug resistance and offer improved efficacy. This document details the quantitative binding data, experimental methodologies used to elucidate this interaction, and visual representations of the key processes involved.

The Mechanism of Inhibition: A Molecular Standoff

Enfuvirtide is a synthetic 36-amino-acid peptide that mimics the C-terminal heptad repeat (CHR) region of gp41.[1] Its mechanism of action is to intercept the HIV-1 fusion process at a critical intermediate stage.[2] Following the binding of the HIV-1 gp120 exterior glycoprotein to the host cell's CD4 receptor and a coreceptor (CCR5 or CXCR4), gp41 undergoes a conformational change, exposing its NHR region.[3] This exposed NHR trimer is the binding site for Enfuvirtide. By binding with high affinity to the hydrophobic grooves of the NHR coiled-coil, Enfuvirtide competitively inhibits the subsequent binding of the viral CHR region.[2][4] This blockage prevents the formation of the six-helix bundle (6-HB), a hairpin structure essential for bringing the viral and cellular membranes into close proximity for fusion.[3][5] Consequently, the viral and host cell membranes cannot merge, and viral entry is aborted.

Quantitative Analysis of Enfuvirtide-gp41 NHR Interaction

The efficacy of Enfuvirtide and the impact of resistance mutations are quantified through various biophysical and virological assays. The following table summarizes key quantitative data from the literature, including binding affinities (Kd), 50% inhibitory concentrations (IC50), and the thermal stability (Tm) of the Enfuvirtide-NHR complex.

| Parameter | Value | HIV-1 Strain/Construct | Comments | Reference(s) |

| Binding Affinity (Kd) | 307 nM | N46 (functional gp41 fragment) | Measured by Surface Plasmon Resonance (SPR). | [6] |

| 1.6 x 10-10 M | gp41 (in silico) | Calculated from molecular docking studies. | [7] | |

| 50% Inhibitory Conc. (IC50) | 1.7 nM | HIV-1IIIB | Laboratory-adapted X4 strain. | [2] |

| 3.2 nM | HIV-1Bal | Laboratory-adapted R5 strain. | [2] | |

| 6-91 nM | Primary HIV-1 Isolates | Demonstrates potent activity against a range of clinical isolates. | [6] | |

| Thermal Stability (Tm) | 43°C | N39/T20 complex | Indicates the thermal stability of the six-helix bundle formed. | [8] |

| Resistance Mutations | ||||

| Fold-change in IC50 | >10-fold | Various | Single amino acid substitutions in the GIV motif (residues 36-38) of NHR. | [5][9] |

| Fold-change in IC50 | >100-fold | Various | Double mutations in the NHR can confer high-level resistance. | [5] |

Experimental Protocols

The characterization of the Enfuvirtide binding site and the evaluation of its inhibitory activity rely on a suite of specialized experimental techniques. Detailed methodologies for key assays are provided below.

Site-Directed Mutagenesis of gp41 NHR

This technique is fundamental for introducing specific mutations into the NHR region of gp41 to study their impact on Enfuvirtide binding and viral fusion.

Methodology:

-

Primer Design: Design complementary oligonucleotide primers (25-45 bases) containing the desired mutation. The mutation should be centrally located with at least 10-15 bases of correct sequence on both sides. The melting temperature (Tm) of the primers should be ≥78°C.[10]

-

PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with a plasmid containing the wild-type gp41 sequence as the template and the mutagenic primers. The reaction cycles are typically: an initial denaturation at 95°C, followed by 16-18 cycles of denaturation at 95°C, annealing at 55-68°C, and extension at 72°C. A final extension at 72°C completes the reaction.[10]

-

Template Digestion: Digest the parental, non-mutated DNA template by adding the DpnI restriction enzyme to the PCR product and incubating at 37°C for at least one hour. DpnI specifically cleaves methylated and hemimethylated DNA, which is characteristic of DNA isolated from most E. coli strains.[11]

-

Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

-

Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the desired mutation through DNA sequencing.

HIV-1 Mediated Cell-Cell Fusion Assay

This assay quantifies the ability of Enfuvirtide to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein (Env) with target cells expressing CD4 and a coreceptor.

Methodology:

-

Effector Cell Preparation: Co-transfect effector cells (e.g., HEK293T) with plasmids expressing the HIV-1 Env glycoprotein and the Tat protein.

-

Target Cell Preparation: Seed target cells (e.g., TZM-bl, which contain a Tat-inducible luciferase reporter gene) in a 96-well plate.

-

Inhibitor Addition: Add serial dilutions of Enfuvirtide to the target cells.

-

Co-culture: Add the Env-expressing effector cells to the wells containing the target cells and Enfuvirtide.

-

Incubation: Incubate the co-culture for a defined period (e.g., 6-8 hours) to allow for cell fusion.

-

Quantification: Measure the luciferase activity, which is proportional to the extent of cell fusion.

-

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the Enfuvirtide concentration and fitting the data to a sigmoidal dose-response curve.[12]

Pseudotyped Virus Entry Assay

This assay measures the inhibition of viral entry into target cells using replication-defective viral particles that incorporate the HIV-1 Env glycoprotein on their surface.

Methodology:

-

Pseudovirus Production: Co-transfect producer cells (e.g., HEK293T) with a plasmid encoding the HIV-1 Env glycoprotein, a plasmid for a lentiviral backbone that expresses a reporter gene (e.g., luciferase or GFP), and packaging plasmids.[13]

-

Virus Harvest: Collect the supernatant containing the pseudoviruses after 48-72 hours.

-

Target Cell Infection: Seed target cells expressing CD4 and the appropriate coreceptor in a 96-well plate.

-

Inhibition: Pre-incubate the pseudoviruses with serial dilutions of Enfuvirtide.

-

Infection: Add the virus-inhibitor mixture to the target cells.

-

Quantification: After 48-72 hours, measure the expression of the reporter gene (e.g., luciferase activity or GFP-positive cells).[14]

-

Data Analysis: Determine the IC50 value as described for the cell-cell fusion assay.

References

- 1. Nonneutralizing Antibodies Induced by the HIV-1 gp41 NHR Domain Gain Neutralizing Activity in the Presence of the HIV Fusion Inhibitor Enfuvirtide: a Potential Therapeutic Vaccine Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. HIV-1 gp41 as a target for viral entry inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure and interactions of HIV-1 gp41 CHR-NHR reverse hairpin constructs reveal molecular determinants of antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Human Immunodeficiency Virus Type 1 gp41 Amino Acid Substitutions Selected during Enfuvirtide Treatment on gp41 Binding and Antiviral Potency of Enfuvirtide In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enfuvirtide, an HIV-1 fusion inhibitor peptide, can act as a potent SARS-CoV-2 fusion inhibitor: an in silico drug repurposing study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Impact of human immunodeficiency virus type 1 gp41 amino acid substitutions selected during enfuvirtide treatment on gp41 binding and antiviral potency of enfuvirtide in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Site-Directed Mutagenesis [protocols.io]

- 11. research.cbc.osu.edu [research.cbc.osu.edu]

- 12. benchchem.com [benchchem.com]

- 13. Protocol and Reagents for Pseudotyping Lentiviral Particles with SARS-CoV-2 Spike Protein for Neutralization Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pseudotype Neutralization Assays: From Laboratory Bench to Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

The Tryptophan-Rich Motif: A Linchpin in the Antiviral Function of T-20 (Enfuvirtide)

For Immediate Release

[City, State] – [Date] – A comprehensive technical analysis released today sheds new light on the critical role of the C-terminal tryptophan-rich motif (TRM) in the function of the HIV-1 fusion inhibitor, T-20 (Enfuvirtide). This in-depth guide, tailored for researchers, scientists, and drug development professionals, consolidates key quantitative data, detailed experimental methodologies, and novel pathway visualizations to provide a definitive resource on this crucial aspect of T-20's mechanism of action.

T-20, a synthetic 36-amino acid peptide, is the first in a class of antiretroviral drugs known as fusion inhibitors.[1] It functions by binding to the gp41 transmembrane glycoprotein (B1211001) of HIV-1, preventing the conformational changes necessary for the fusion of the viral and cellular membranes.[2][3] This action effectively blocks the entry of the virus into host cells.[1] Central to its potent antiviral activity is a specific sequence at its C-terminus, the tryptophan-rich motif (TRM), with the sequence WASLWNWF.[4]

This technical guide systematically explores the multifaceted contributions of the TRM to T-20's function, from its essential role in target binding and membrane interaction to its impact on the overall inhibitory potency of the drug.

Quantitative Analysis of the Tryptophan-Rich Motif's Functional Importance

The indispensable nature of the TRM for T-20's antiviral efficacy is unequivocally demonstrated through quantitative analyses of its binding affinity and fusion inhibition capabilities. Deletion or significant alteration of this motif leads to a dramatic loss of function.

One study engineered a molecular mimic of the gp41 N-terminal heptad repeat (N-HR) coiled coil, the target of T-20, to probe the inhibitor's structure-activity relationship.[5][6] Using this system, the binding affinity (KD) of T-20 was determined to be 30 nM, which is in close proximity to its 50% inhibitory concentration (IC50) of approximately 3 nM.[6] Critically, when three aromatic residues within the TRM (WNWF) were mutated to ANAA, there was no discernible effect on the binding affinity to the gp41 N-HR.[5][6] This suggests that the TRM's primary interaction may not be with the N-HR coiled coil itself, but rather with other components of the fusion machinery, such as the viral or cellular membrane, or the fusion peptide proximal region of gp41.[5][6]

Further evidence for the TRM's essential role comes from studies directly comparing T-20 with a truncated version lacking the TRM (T20-TRM). In various antiviral assays, T20-TRM completely lost its inhibitory activity.[4][7] Conversely, replacing the TRM with a C16 fatty acid to create the lipopeptide LP-40 resulted in a staggering 58.95-fold increase in potency in a cell-cell fusion assay, with an IC50 of 0.41 nM compared to 24.17 nM for T-20.[7] This highlights the critical contribution of a membrane-anchoring moiety, a role naturally fulfilled by the hydrophobic TRM.

| Peptide/Inhibitor | Target/Assay | IC50 / EC50 (nM) | Binding Affinity (KD) (nM) | Fold Change vs. T-20 | Reference |

| T-20 (Enfuvirtide) | HIV-1 HXB2 Env-mediated cell-cell fusion | 24.17 | - | - | [7] |

| T20-TRM (TRM deleted) | HIV-1 HXB2 Env-mediated cell-cell fusion | >10,000 | - | >413 (loss of activity) | [4][7] |

| LP-40 (TRM replaced with C16 fatty acid) | HIV-1 HXB2 Env-mediated cell-cell fusion | 0.41 | - | 58.95 (increase) | [7] |

| T-20 (Enfuvirtide) | HIV-1 NL4-3 pseudovirus entry | 78.78 | - | - | [8] |

| LP-19 (lipopeptide inhibitor) | HIV-1 pseudovirus entry | 0.12 | - | 656.5 (increase) | [8] |

| T-20 (Enfuvirtide) | Replicative HIV-1 JRCSF infection | 112.75 | - | - | [8] |

| LP-19 (lipopeptide inhibitor) | Replicative HIV-1 infection | 0.16 | - | 704.7 (increase) | [8] |

| T-20 (Enfuvirtide) | 5H-ex (gp41 N-HR mimic) | ~3 | 30 | - | [5][6] |

| T-20 (T2I mutant) | 5H-ex (gp41 N-HR mimic) | - | 0.75 | 40 (increase in affinity) | [6] |

| T-20 (WNWF -> ANAA mutant) | 5H-ex (gp41 N-HR mimic) | - | No effect | - | [5][6] |

| Enfuvirtide-CP conjugates | HIV-1 IIIB in MT4 cells | 51 - 72 | - | ~3.8 - 5.4 (increase) | [9] |

| Native Enfuvirtide | HIV-1 IIIB in MT4 cells | 275 | - | - | [9] |

Visualizing the Mechanism and Experimental Approaches

To further elucidate the role of the TRM, this guide provides detailed diagrams generated using the DOT language, illustrating both the molecular mechanism of HIV-1 fusion and the workflows of key experimental assays.

Detailed Experimental Protocols

This guide provides comprehensive, step-by-step protocols for the key assays used to evaluate the function of T-20 and its tryptophan-rich motif.

HIV-1 Pseudovirus Neutralization Assay

This assay quantifies the ability of an inhibitor to prevent viral entry using replication-incompetent pseudoviruses expressing the HIV-1 envelope glycoprotein and carrying a reporter gene (e.g., luciferase).

1. Production of HIV-1 Env-Pseudotyped Viruses:

-

Co-transfect HEK293T cells with an Env-expressing plasmid and an Env-deficient HIV-1 backbone plasmid containing a luciferase reporter gene.[4]

-

A common ratio of transfection reagent (e.g., FuGENE 6) to total DNA is 3:1.

-

Incubate the cells at 37°C in a 5% CO2 incubator for 48-72 hours.[4]

-

Harvest the cell culture supernatant containing the pseudoviruses.

-

Clarify the supernatant by centrifugation and filter through a 0.45 µm filter to remove cellular debris.[4]

-

Aliquot and store the pseudovirus stocks at -80°C.

2. Neutralization Assay:

-

Seed target cells (e.g., TZM-bl) in a 96-well plate.

-

On the day of the assay, prepare serial dilutions of the test inhibitor (e.g., T-20 or its analogues) in culture medium.

-

Incubate the diluted inhibitor with a standardized amount of pseudovirus (e.g., 200 TCID50) for 1 hour at 37°C.[4]

-

Add the virus-inhibitor mixture to the target cells.

-

Include virus control (virus without inhibitor) and cell control (cells without virus) wells.

-

Incubate the plates for 48-72 hours at 37°C.

-

Measure the luciferase activity using a luminometer.

-

Calculate the 50% inhibitory concentration (IC50) by determining the inhibitor concentration that causes a 50% reduction in luciferase activity compared to the virus control.

Cell-Cell Fusion Assay

This assay measures the ability of an inhibitor to block the fusion of cells expressing the HIV-1 envelope glycoprotein with target cells expressing CD4 and co-receptors.

1. Cell Preparation:

-

Effector cells: Transfect a cell line (e.g., HEK293T) to express the HIV-1 Env and Tat proteins.[10]

-

Target cells: Use a cell line (e.g., TZM-bl) that expresses CD4, CCR5/CXCR4, and contains a Tat-inducible reporter gene (e.g., luciferase).[10]

-

Plate the target cells in a 96-well plate and incubate overnight.[10]

2. Fusion Inhibition Assay:

-

Prepare serial dilutions of the inhibitor.

-

Add the diluted inhibitor to the target cells.

-

Add the effector cells to the wells containing the target cells and inhibitor.[10]

-

Co-culture the cells for a defined period (e.g., 6-8 hours) at 37°C to allow for fusion.[10]

-

A potent fusion inhibitor (e.g., C52L) can be added to stop the fusion reaction.[3]

-

Incubate for an additional 24 hours to allow for reporter gene expression.

-

Measure the luciferase activity.

-

Calculate the IC50 as the concentration of inhibitor that reduces luciferase activity by 50% compared to the no-inhibitor control.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to determine the secondary structure (e.g., α-helix, β-sheet) of peptides in different environments.

1. Sample Preparation:

-

Peptides must be of high purity (>95%).[2]

-

Dissolve the peptide in a suitable buffer that is transparent in the far-UV region (e.g., phosphate (B84403) buffer).[11]

-

Determine the precise peptide concentration using a reliable method (e.g., amino acid analysis).

-

Typical concentrations for far-UV CD are 0.1 to 1 mg/ml.[12]

2. Data Acquisition:

-

Use a quartz cuvette with a specific path length (e.g., 1 mm).

-

Collect CD spectra in the far-UV range (e.g., 190-260 nm).

-

Acquire a baseline spectrum of the buffer alone and subtract it from the peptide spectrum.

-

Maintain a constant temperature using a Peltier temperature controller.

3. Data Analysis:

-

Convert the raw CD signal (in millidegrees) to mean residue ellipticity [θ].

-

Analyze the resulting spectrum using deconvolution algorithms to estimate the percentage of α-helix, β-sheet, and random coil structures.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).

1. Sample Preparation:

-

Dialyze both the peptide (e.g., T-20) and the target protein (e.g., a soluble gp41 N-HR mimic) extensively against the same buffer to minimize heat of dilution effects.[1]

-

Degas the solutions immediately before the experiment to prevent bubble formation.

-

Accurately determine the concentrations of both the peptide and the protein.

2. ITC Experiment:

-

Load the protein solution into the sample cell of the calorimeter.

-

Load the peptide solution into the injection syringe.

-

A typical starting concentration is 40 µM protein in the cell and 400 µM peptide in the syringe.[1]

-

Set the experimental parameters, including temperature, stirring speed, and injection volume and spacing.

-

Perform a series of small injections of the peptide into the protein solution.

-

A control experiment involving injection of the peptide into buffer alone should be performed to determine the heat of dilution.

3. Data Analysis:

-

Integrate the heat flow peaks for each injection.

-

Subtract the heat of dilution from the heat of binding.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (KD, n, ΔH, and ΔS).

Conclusion

The tryptophan-rich motif is an indispensable component of the T-20 peptide, contributing significantly to its anti-HIV-1 activity. While its interaction with the gp41 N-HR coiled coil may be minimal, its role in membrane anchoring and potentially interacting with other regions of gp41 is critical for positioning the inhibitor to effectively block viral fusion. The quantitative data and detailed methodologies presented in this guide provide a robust framework for researchers to further investigate the intricate mechanisms of HIV-1 entry and to design next-generation fusion inhibitors with enhanced potency and broader activity. The replacement of the TRM with a lipid moiety in inhibitors like LP-40 and LP-19, resulting in dramatically increased efficacy, underscores the importance of the membrane-proximal interactions facilitated by this motif and opens new avenues for the development of highly potent and long-acting anti-HIV therapeutics.

References

- 1. Isothermal Titration Calorimetry (ITC) [protocols.io]

- 2. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High-Throughput HIV–Cell Fusion Assay for Discovery of Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Interactions of HIV-1 Inhibitory Peptide T20 with the gp41 N-HR Coiled Coil - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interactions of HIV-1 inhibitory peptide T20 with the gp41 N-HR coiled coil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A Lipopeptide HIV-1/2 Fusion Inhibitor with Highly Potent In Vitro, Ex Vivo, and In Vivo Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-Lasting Enfuvirtide Carrier Pentasaccharide Conjugates with Potent Anti-Human Immunodeficiency Virus Type 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. home.sandiego.edu [home.sandiego.edu]

- 12. A comprehensive guide for secondary structure and tertiary structure determination in peptides and proteins by circular dichroism spectrometer - Groupe Français des Peptides et des Protéines [gfpp.fr]

An In-depth Technical Guide to the Molecular Interactions of Enfuvirtide (T-20) with the N39 Peptide

Introduction

Enfuvirtide (T-20) is a synthetic 36-amino acid peptide and the first-in-class HIV fusion inhibitor approved for clinical use.[1] It represents a critical therapeutic option for treatment-experienced patients with multi-drug resistant HIV-1.[2] Enfuvirtide's mechanism of action is fundamentally tied to its interaction with the gp41 transmembrane glycoprotein (B1211001), a key component of the HIV-1 envelope (Env) machinery responsible for fusing the viral and host cell membranes.[3][4] This guide provides a detailed examination of the molecular interactions between Enfuvirtide and the N39 peptide, a synthetic surrogate for the N-terminal heptad repeat (NHR or HR1) domain of gp41, which is the direct target of the drug.[5] Understanding this interaction at a molecular level is crucial for elucidating the drug's mechanism, interpreting resistance pathways, and designing next-generation fusion inhibitors.

Mechanism of Action: Disrupting the Six-Helix Bundle

HIV-1 entry into a host CD4+ cell is a multi-step process. It begins with the binding of the gp120 surface glycoprotein to the cell's CD4 receptor and a coreceptor (CCR5 or CXCR4).[6] This binding triggers a series of conformational changes in gp41, exposing its hydrophobic fusion peptide, which inserts into the host cell membrane. This creates a transient "pre-hairpin intermediate" state.[5][7]

Subsequently, the two heptad repeat regions of gp41, HR1 (N-terminal) and HR2 (C-terminal), fold back on each other. The HR1 domains form a central trimeric coiled-coil, and the HR2 domains pack into the grooves of this central core, forming a highly stable six-helix bundle (6-HB).[7] This bundle formation is the critical step that brings the viral and cellular membranes into close proximity, driving membrane fusion and allowing the viral capsid to enter the host cell.[6][7]

Enfuvirtide (T-20) is designed to mimic the HR2 domain of gp41.[6][7] It competitively binds to the HR1 domain (represented by the N39 peptide) during the pre-hairpin intermediate stage.[3][7] This binding event physically obstructs the interaction between the viral HR1 and HR2 domains, preventing the formation of the six-helix bundle and halting the fusion process.[8]

Quantitative Analysis of the T-20 and N39 Interaction

The binding affinity between Enfuvirtide (T-20) and its target HR1 domain (represented by N39 or similar peptides) has been quantified using various biophysical techniques. These measurements are essential for understanding the drug's potency. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two primary methods used for this purpose.

| Method | Interacting Molecules | Parameter | Value | Reference |

| Isothermal Titration Calorimetry (ITC) | T-20 and N39 | Binding Constant (K) | 9.9 × 10⁵ M⁻¹ | [5] |

| Surface Plasmon Resonance (SPR) | Enfuvirtide and N46 | Dissociation Constant (Kd) | 182 nM | [9] |

| Surface Plasmon Resonance (SPR) | PEG2k-Enfuvirtide and N46 | Dissociation Constant (Kd) | 307 nM | [9] |

*N46 is a functional fragment of gp41 that contains the full binding region for Enfuvirtide and serves as a suitable model similar to N39.[9]

ITC experiments have revealed that the interaction between T-20 and N39 is a typical enthalpy-driven reaction, where a large amount of heat is released upon binding.[5] This strong, specific binding underscores the potent inhibitory activity of the drug.

Experimental Protocols

Detailed methodologies are crucial for the reproducible and accurate study of peptide-peptide interactions. Below are protocols for the key experiments used to characterize the T-20 and N39 interaction.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs when two molecules interact, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n).

Methodology:

-

Sample Preparation: Prepare solutions of the N39 peptide and T-20 in the same dialysis buffer (e.g., phosphate-buffered saline, pH 7.4). Degas both solutions thoroughly to prevent air bubbles.

-

Instrument Setup: Thermally equilibrate the ITC instrument (e.g., a MicroCal VP-ITC) to the desired experimental temperature (e.g., 25°C).

-

Loading: Load the N39 peptide solution (e.g., at a concentration of 10-20 µM) into the sample cell. Load the T-20 peptide (e.g., at a concentration of 100-200 µM) into the injection syringe.

-

Titration: Perform a series of small, sequential injections (e.g., 5-10 µL) of the T-20 solution into the N39 solution in the sample cell while continuously monitoring the heat released or absorbed.

-

Data Analysis: Integrate the heat-flow peaks for each injection. Plot the heat change per mole of injectant against the molar ratio of the two peptides. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (Kₐ, ΔH, n).

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to assess the secondary structure (e.g., α-helicity) of peptides and their complexes, as well as the thermal stability of these structures.

Methodology:

-

Sample Preparation: Prepare individual solutions of N39 and T-20, as well as an equimolar mixture of both, in a suitable buffer (e.g., PBS). A typical final peptide concentration is 10 µM.

-

Wavelength Scan: Record CD spectra from approximately 190 to 260 nm at a set temperature (e.g., 25°C) using a spectropolarimeter.

-

Data Analysis (α-Helicity): The α-helical content is characterized by distinct negative bands at ~208 and ~222 nm. The mean residue ellipticity at 222 nm can be used to calculate the percentage of α-helicity. A significant increase in helicity in the mixture compared to the individual peptides indicates complex formation.

-

Thermal Denaturation: To measure thermostability, monitor the CD signal at 222 nm while increasing the temperature at a controlled rate (e.g., 2°C/min). The melting temperature (Tm) is the temperature at which 50% of the complex is unfolded.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions. It provides kinetic data (association and dissociation rates) from which the dissociation constant (Kd) can be calculated.

Methodology:

-

Ligand Immobilization: Covalently immobilize one of the binding partners (the ligand, e.g., N46 peptide) onto the surface of a sensor chip (e.g., a CM5 chip).

-

Analyte Injection: Inject a series of increasing concentrations of the other binding partner (the analyte, e.g., Enfuvirtide) across the sensor surface.

-

Data Collection: Monitor the change in the SPR signal (measured in response units, RU) over time. The "association" phase occurs during analyte injection, and the "dissociation" phase occurs during a subsequent buffer flow.

-

Data Analysis: Fit the resulting sensorgrams (plots of RU vs. time) to a kinetic binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), the dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kd = kₔ/kₐ).

Structural Insights and Drug Resistance

The interaction between T-20 and the HR1 domain is highly specific. A critical feature of T-20 is its C-terminal tryptophan-rich motif (TRM), which is essential for both its binding affinity and its potent anti-HIV activity.[5] Molecular dynamics simulations suggest that this TRM region forms strong van der Waals interactions with hydrophobic cavities on the gp41 surface.[10]

Acquired resistance to Enfuvirtide is a clinical concern and is primarily associated with mutations in the HR1 domain of gp41, specifically within a 10-amino acid motif spanning residues 36 to 45.[11][12] These mutations can reduce the binding affinity of Enfuvirtide to its target, thereby diminishing the drug's efficacy.[13][14] Common resistance mutations include changes at positions G36, I37, V38, Q41, and N43.[10][11] The V38E and N43D mutations, for instance, are thought to hinder the binding of T-20 through electrostatic repulsion, leading to a significant decrease in binding energy.[10]

The molecular interaction between Enfuvirtide (T-20) and the gp41 HR1 domain, effectively modeled by the N39 peptide, is a high-affinity, enthalpy-driven process that is central to its function as an HIV fusion inhibitor. Biophysical techniques such as ITC, CD spectroscopy, and SPR provide the quantitative data and structural insights necessary to fully characterize this interaction. A thorough understanding of this binding mechanism not only clarifies how Enfuvirtide works but also explains the basis of clinical drug resistance, providing a critical foundation for the development of more robust and potent second-generation fusion inhibitors.

References

- 1. genscript.com [genscript.com]

- 2. Enfuvirtide: the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enfuvirtide - Wikipedia [en.wikipedia.org]

- 4. What is the mechanism of Enfuvirtide? [synapse.patsnap.com]

- 5. Enfuvirtide (T20)-Based Lipopeptide Is a Potent HIV-1 Cell Fusion Inhibitor: Implications for Viral Entry and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enfuvirtide (T-20): A Novel Human Immunodeficiency Virus Type 1 Fusion Inhibitor [natap.org]

- 7. academic.oup.com [academic.oup.com]

- 8. Potent HIV fusion inhibitors against Enfuvirtide-resistant HIV-1 strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Enfuvirtide−PEG conjugate: A potent HIV fusion inhibitor with improved pharmacokinetic properties - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The binding mode of fusion inhibitor T20 onto HIV-1 gp41 and relevant T20-resistant mechanisms explored by computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Enfuvirtide (T-20) resistance-related mutations in HIV type 1 subtypes B, C, and F isolates from Brazilian patients failing HAART - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Resistance to enfuvirtide, the first HIV fusion inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enfuvirtide resistance mutations: impact on human immunodeficiency virus envelope function, entry inhibitor sensitivity, and virus neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enfuvirtide Resistance Mutations: Impact on Human Immunodeficiency Virus Envelope Function, Entry Inhibitor Sensitivity, and Virus Neutralization - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enfuvirtide (T-20) is a first-in-class HIV fusion inhibitor that mimics the C-terminal heptad repeat (HR2) of the viral envelope glycoprotein (B1211001) gp41, preventing the conformational changes required for viral entry into host cells. While highly effective in treatment-experienced patients, the emergence of resistance is a clinical concern. Primary resistance, the presence of resistance-associated mutations in treatment-naive individuals, is considered rare but has been documented. This guide provides a comprehensive overview of primary genotypic resistance to T-20, focusing on key mutations within the gp41 Heptad Repeat 1 (HR1) domain, their prevalence in naive populations, and detailed experimental protocols for their detection and characterization.

Introduction: The Mechanism of Enfuvirtide Action and Resistance

HIV-1 entry into a target cell is a multi-step process mediated by the viral envelope glycoproteins gp120 and gp41. Binding of gp120 to the CD4 receptor and a coreceptor (CCR5 or CXCR4) on the host cell surface triggers conformational changes in gp41. This exposes the N-terminal heptad repeat (HR1) and C-terminal heptad repeat (HR2) domains of gp41. The subsequent interaction between HR1 and HR2 forms a stable six-helix bundle, bringing the viral and cellular membranes into close proximity and facilitating fusion.

Enfuvirtide (T-20) is a synthetic 36-amino-acid peptide that corresponds to a segment of the HR2 domain. It competitively binds to the HR1 domain, preventing the formation of the six-helix bundle and thereby blocking viral fusion and entry.

Resistance to T-20 is primarily associated with mutations in the HR1 region of gp41, specifically within a 10-amino-acid motif spanning residues 36 to 45.[1] These mutations can reduce the binding affinity of T-20 to its target, allowing the natural HR1-HR2 interaction to proceed. While often associated with a fitness cost to the virus, these mutations can lead to virological failure in patients receiving T-20-containing regimens.[2] The presence of such mutations in treatment-naive individuals, though infrequent, underscores the importance of genotypic screening.

Prevalence of Primary T-20 Resistance Mutations in Naive Patients

Studies investigating the prevalence of T-20 resistance-associated mutations in treatment-naive populations have revealed that while the overall frequency is low, certain polymorphisms are present. The most critical region for resistance is the GIV motif (glycine-isoleucine-valine) at positions 36-38 of gp41.[3] However, mutations throughout the 36-45 region have been implicated in reduced susceptibility.

Below are tables summarizing quantitative data from various studies on the prevalence of key mutations in the gp41 HR1 region in T-20 naive patient cohorts.

Table 1: Prevalence of Primary Enfuvirtide Resistance-Associated Mutations in the HR1 Region of gp41 in Treatment-Naive Patients (Selected Studies)

| Mutation | Prevalence (%) | Patient Cohort/Region | Reference |

| G36D | 1.8 | Recently infected, antiretroviral-naive patients in southwestern France (n=55) | [4] |

| N42D | 1.8 | Recently infected, antiretroviral-naive patients in southwestern France (n=55) | [4] |

| V38G, N43K, L44M, L45M | 3.4 (any of these minor mutations) | Recently infected men in the United States (n=175) | [5] |

| N42S | 16 | Recently infected men in the United States (n=175) | [5] |

| N42S | 16.4 | Enfuvirtide-naive patients (n=55) | [6] |

| Natural Resistance Mutations (any) | 10.5 | T-20 naive patients, various subtypes (n=200) | [7] |

| Subtype B | 9.1 | T-20 naive patients (n=164) | [7] |

| Non-B Subtypes | 16.7 | T-20 naive patients (n=36) | [7] |

Table 2: Polymorphisms in the gp41 HR1 Region Observed in T-20 Naive Patients

| Polymorphism | Prevalence (%) | Patient Cohort/Subtype | Reference |

| N42S | 90 | Subtype C, Mozambique (n=103) | [8] |

| L54M | Not specified | Subtype C, Mozambique (n=103) | [8] |

| Q39H | Observed | Enfuvirtide-naive patients | [6] |

| N42D/S | Observed | Enfuvirtide-naive patients | [6] |

| L54M | Observed | CRF14_BG (Subtype B) | [7] |

| Q56R | Observed | CRF02_AG (Subtype A) | [7] |

Experimental Protocols

The detection and characterization of T-20 resistance mutations involve both genotypic and phenotypic assays.

Genotypic Analysis: Sanger Sequencing of the gp41 HR1 Region

This method directly determines the nucleotide sequence of the gp41 HR1 region to identify resistance-associated mutations.

I. RNA Extraction and Reverse Transcription:

-

Viral RNA Extraction: Extract viral RNA from patient plasma (minimum viral load of 500-1000 copies/mL is recommended) using a commercial kit (e.g., QIAamp Viral RNA Mini Kit).

-

Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and a gene-specific reverse primer targeting a conserved region downstream of the HR1 domain.

II. Nested PCR Amplification:

-

First Round PCR:

-

Template: 5 µL of cDNA.

-

Primers: Use outer forward and reverse primers that flank the gp41 HR1 region.

-

PCR Master Mix: Use a high-fidelity DNA polymerase (e.g., Platinum Taq Hi-Fi). A typical 50 µL reaction contains: 1X PCR buffer, 2 mM MgSO4, 0.2 mM each dNTP, 0.2 µM of each outer primer, and 1 unit of polymerase.

-

Cycling Conditions:

-

Initial denaturation: 94°C for 2 minutes.

-

35 cycles of:

-

Denaturation: 94°C for 30 seconds.

-

Annealing: 55°C for 30 seconds.

-

Extension: 72°C for 2 minutes.

-

-

Final extension: 72°C for 10 minutes.

-

-

-

Second Round (Nested) PCR:

-

Template: 2 µL of the first-round PCR product.

-

Primers: Use inner forward and reverse primers that are internal to the first-round primers.

-

PCR Master Mix and Cycling Conditions: Same as the first round, but with an annealing temperature adjusted for the inner primers (e.g., 62°C).[9]

-

III. PCR Product Purification and Sequencing:

-

Agarose (B213101) Gel Electrophoresis: Verify the size of the nested PCR product on a 1.5% agarose gel.

-

Purification: Purify the PCR product from the gel or directly from the PCR reaction using a commercial kit (e.g., QIAquick PCR Purification Kit).

-

Sanger Sequencing:

-

Sequencing Reaction: Use the purified PCR product as a template in a cycle sequencing reaction with a fluorescently labeled dideoxy terminator kit (e.g., BigDye Terminator v3.1 Cycle Sequencing Kit) and one of the inner PCR primers.

-

Analysis: Run the sequencing reaction products on an automated capillary DNA sequencer. Analyze the resulting chromatograms using sequencing analysis software to identify nucleotide and corresponding amino acid changes in the gp41 HR1 region (codons 36-45).

-

Phenotypic Analysis: Recombinant Virus Assay

This assay measures the in vitro susceptibility of HIV-1 to T-20 by using pseudoviruses expressing the patient-derived envelope glycoproteins.

I. Construction of HIV-1 env-Pseudotyped Viruses:

-

Amplification of Patient env Gene: Amplify the full-length env gene from patient-derived cDNA using high-fidelity PCR.

-

Cloning: Clone the amplified env gene into a mammalian expression vector (e.g., pcDNA3.1).

-

Pseudovirus Production:

-

Cell Line: Use a human embryonic kidney cell line such as HEK293T.

-

Co-transfection: Co-transfect the HEK293T cells with the patient-derived env expression plasmid and an env-deficient HIV-1 backbone vector that contains a reporter gene, such as luciferase (e.g., pSG3ΔEnv).[10] Use a suitable transfection reagent (e.g., FuGENE 6).

-

Harvesting: After 48-72 hours of incubation, harvest the cell culture supernatant containing the pseudoviruses.

-

Titration: Determine the 50% tissue culture infectious dose (TCID50) of the pseudovirus stock using TZM-bl target cells.[11]

-

II. Enfuvirtide Susceptibility Assay:

-

Target Cells: Use TZM-bl cells, which are HeLa cells engineered to express CD4, CCR5, and CXCR4, and contain Tat-inducible luciferase and β-galactosidase reporter genes.

-

Assay Setup:

-

Seed TZM-bl cells in a 96-well plate.

-

Prepare serial dilutions of Enfuvirtide.

-

Pre-incubate the pseudovirus with the serially diluted T-20 for 1 hour at 37°C.[10]

-

Add the virus-inhibitor mixture to the TZM-bl cells.

-

-

Incubation and Readout:

-

Incubate the plates for 48 hours at 37°C.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of neutralization for each T-20 concentration relative to the virus control (no drug).

-

Determine the 50% inhibitory concentration (IC50) by plotting the percentage of neutralization against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

-

The fold-change in resistance is calculated by dividing the IC50 of the patient-derived virus by the IC50 of a known T-20-sensitive reference virus.

-

Visualizations

Mechanism of Enfuvirtide Action and Resistance

Caption: Mechanism of T-20 action and the development of resistance.

Experimental Workflow for T-20 Resistance Analysis

Caption: Workflow for genotypic and phenotypic analysis of T-20 resistance.

Conclusion

Primary genotypic resistance to Enfuvirtide in treatment-naive patients, while not widespread, is a documented phenomenon that can have implications for treatment strategies. The presence of natural polymorphisms and resistance-associated mutations in the gp41 HR1 region highlights the genetic diversity of HIV-1 and its potential to harbor pre-existing resistance. The experimental protocols detailed in this guide provide a framework for the accurate detection and characterization of these mutations, which is crucial for both clinical management and ongoing drug development efforts. Continued surveillance of primary T-20 resistance is warranted to inform treatment guidelines and the design of next-generation fusion inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. hiv.lanl.gov [hiv.lanl.gov]

- 3. Protocol for Nearly Full-Length Sequencing of HIV-1 RNA from Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hiv.lanl.gov [hiv.lanl.gov]

- 5. HIV-1 pseudoviruses constructed in China regulatory laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. hiv.lanl.gov [hiv.lanl.gov]

- 8. A Novel Phenotypic Drug Susceptibility Assay for Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Robust PCR Protocol for HIV Drug Resistance Testing on Low-Level Viremia Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. An Automated HIV-1 Env-Pseudotyped Virus Production for Global HIV Vaccine Trials | PLOS One [journals.plos.org]

Enfuvirtide (T-20) and the Inhibition of HIV-1 Six-Helix Bundle Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Enfuvirtide (B549319) (T-20) is a first-in-class HIV fusion inhibitor that potently neutralizes the virus by preventing the final conformational change of the viral envelope glycoprotein (B1211001) gp41, a critical step for membrane fusion and viral entry into host cells. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning Enfuvirtide's action, focusing on the formation of the six-helix bundle (6HB) of gp41. It details the quantitative aspects of Enfuvirtide's inhibitory activity, outlines key experimental protocols for its study, and presents visual representations of the involved pathways and workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of virology, pharmacology, and drug development.

Introduction: The HIV-1 Fusion Cascade

Human Immunodeficiency Virus Type 1 (HIV-1) entry into a host cell is a multi-step process orchestrated by the viral envelope glycoprotein (Env), a trimer of gp120 and gp41 heterodimers.[1][2] The process is initiated by the binding of the gp120 subunit to the CD4 receptor on the target cell surface, which triggers a conformational change in gp120.[1][3] This change exposes a binding site for a coreceptor, typically CCR5 or CXCR4.[1] Coreceptor binding induces further conformational shifts that lead to the exposure and insertion of the N-terminal fusion peptide of the gp41 subunit into the host cell membrane.[1][4] This creates a transient "pre-hairpin" intermediate, bridging the viral and cellular membranes.[4]

The resolution of this intermediate state involves a critical refolding of gp41. The N-terminal heptad repeat (NHR or HR1) and C-terminal heptad repeat (CHR or HR2) domains of three gp41 molecules associate to form a highly stable six-helix bundle (6HB).[5][6] This bundle consists of a central, trimeric coiled-coil of NHR helices, with three CHR helices packing in an antiparallel manner into the grooves of the NHR core.[3][7] The formation of this thermostable 6HB is the driving force that brings the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral capsid into the cytoplasm.[1][8]

Mechanism of Action of Enfuvirtide (T-20)

Enfuvirtide is a 36-amino acid synthetic peptide derived from the CHR (HR2) region of gp41.[9] Its mechanism of action is to competitively bind to the NHR (HR1) region of gp41 in its transient pre-hairpin intermediate state.[10][11] By occupying the grooves of the NHR trimer, Enfuvirtide effectively blocks the interaction between the endogenous CHR and NHR domains, thereby preventing the formation of the fusogenic six-helix bundle.[11][12] This arrests the fusion process, leaving the virus attached to the cell surface but unable to complete entry and initiate infection.[13]

Quantitative Analysis of Enfuvirtide Activity

The antiviral potency of Enfuvirtide and its derivatives is quantified through various in vitro assays. The most common metrics are the 50% inhibitory concentration (IC50) and the binding affinity (Kd).

| Compound | Assay Type | Cell Line/Virus Strain | IC50 | Binding Affinity (Kd) | Reference |

| Enfuvirtide (T-20) | Cell-Cell Fusion | - | 24.17 nM | - | [4] |

| Single-Cycle Entry | - | 9.41 nM | - | [4] | |

| Viral Infectivity | Wild-type HIV-1 | 8.8 nM | - | [14] | |

| Viral Infectivity | N43D Mutant | 167 nM | - | [14] | |

| Viral Infectivity | HIV-1 HXB2 | ~1 nM | - | [15] | |

| LP-40 (T20-based lipopeptide) | Cell-Cell Fusion | - | 0.41 nM | - | [4] |

| Single-Cycle Entry | - | 0.44 nM | - | [4] | |

| Enfuvirtide-PEG Conjugate | Viral Infectivity | Various primary isolates | 6-91 nM | 307 nM | [16] |

| T-1249 | - | - | - | ~8-fold higher affinity for cell membranes than Enfuvirtide | [17] |

Enfuvirtide Resistance

Resistance to Enfuvirtide primarily arises from mutations within the HR1 domain of gp41, the binding site for the drug.[10][18] These mutations can reduce the binding affinity of Enfuvirtide, thereby diminishing its inhibitory effect. Key resistance-associated mutations have been identified in amino acid positions 36-45 of the HR1 domain.[19]

| Mutation | Position in gp41 HR1 | Consequence | Reference |

| G36D/S | 36 | Associated with HAART failure and Enfuvirtide resistance. | [18][20] |

| I37V | 37 | Confers resistance. | [18] |

| V38A/M/E | 38 | Confers resistance. | [18] |

| Q39H/R | 39 | Confers resistance. | [18] |

| Q40H | 40 | Confers resistance. | [18] |

| N42T/D | 42 | Confers resistance. | [18][20] |

| N43D/S/K/Q | 43 | Confers resistance. | [18] |

Interestingly, some of these resistance mutations can lead to reduced viral fitness and may increase the virus's sensitivity to certain neutralizing antibodies, suggesting a trade-off for the virus.[10]

Experimental Protocols

A variety of experimental assays are employed to study HIV-1 fusion, the mechanism of fusion inhibitors, and the development of resistance.

Cell-Cell Fusion Assay

This assay measures the ability of Env-expressing cells to fuse with CD4 and coreceptor-expressing target cells.

Methodology:

-

Cell Preparation: Co-culture effector cells expressing HIV-1 Env with target cells expressing CD4 and the appropriate coreceptor (CCR5 or CXCR4).

-

Inhibitor Addition: Incubate the co-culture with varying concentrations of the fusion inhibitor (e.g., Enfuvirtide).

-

Fusion Quantification: After a set incubation period (e.g., 2 hours at 37°C), quantify the extent of cell fusion. This can be achieved through various reporter systems, such as a β-galactosidase-based chemiluminescent assay where one cell line expresses the enzyme and the other expresses the substrate.[21]

-

Data Analysis: Determine the IC50 value by plotting the percentage of fusion inhibition against the inhibitor concentration.

Viral Infectivity Assay

This assay measures the inhibition of viral entry into target cells using replication-incompetent pseudoviruses.

Methodology:

-

Pseudovirus Production: Generate pseudoviruses co-transfected with an Env-deleted HIV-1 backbone plasmid (containing a reporter gene like luciferase) and a plasmid expressing the desired HIV-1 Env.

-

Infection: Pre-incubate the pseudoviruses with serial dilutions of the inhibitor before adding them to target cells (e.g., TZM-bl cells).

-

Incubation: Allow infection to proceed for a specified time (e.g., 48 hours).

-

Reporter Gene Measurement: Lyse the cells and measure the reporter gene expression (e.g., luciferase activity).

-

Data Analysis: Calculate the percentage of inhibition relative to a no-drug control and determine the IC50.[21]

Biophysical Characterization of Six-Helix Bundle Formation

Techniques like circular dichroism (CD) spectroscopy and surface plasmon resonance (SPR) are used to characterize the biophysical properties of gp41 and its interaction with inhibitors.

Circular Dichroism (CD) Spectroscopy:

-

Purpose: To assess the secondary structure (e.g., α-helicity) and thermal stability of gp41 constructs or the 6HB.

-

Methodology: A solution of the peptide or protein is placed in a CD spectropolarimeter. The differential absorption of left and right-handed circularly polarized light is measured as a function of wavelength to determine the secondary structure. Thermal stability (melting temperature, Tm) is determined by monitoring the CD signal at a specific wavelength (e.g., 222 nm for α-helices) as the temperature is increased.[2][22]

Surface Plasmon Resonance (SPR):

-

Purpose: To measure the binding affinity and kinetics of the interaction between a fusion inhibitor and a gp41 fragment (e.g., NHR).

-

Methodology: One molecule (e.g., an NHR peptide) is immobilized on a sensor chip. A solution containing the other molecule (e.g., Enfuvirtide) is flowed over the chip. The change in the refractive index at the sensor surface upon binding is measured in real-time, allowing for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).[16][21]

Conclusion

Enfuvirtide's mechanism of action provides a clear example of rational drug design targeting a critical conformational change in a viral fusion protein. By specifically inhibiting the formation of the six-helix bundle, Enfuvirtide effectively blocks HIV-1 entry. The data and methodologies presented in this guide offer a comprehensive overview for researchers working on HIV-1 fusion, the development of novel entry inhibitors, and the challenges of antiviral resistance. Understanding the intricate details of the six-helix bundle formation process remains a cornerstone for the future design of more potent and durable anti-HIV therapeutics.

References

- 1. Peptide-based Fusion Inhibitors for Preventing the Six-helix Bundle Formation of Class I Fusion Proteins: HIV and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure of HIV-1 gp41 with its membrane anchors targeted by neutralizing antibodies - PMC [pmc.ncbi.nlm.nih.gov]